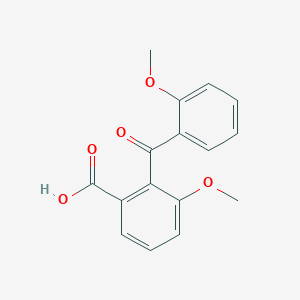
d-Cp-Aafg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “d-Cp-Aafg” is a synthetic chemical known for its unique properties and applications in various fields It is a derivative of diphenylcyclopropenone, which is commonly used in dermatology for treating conditions like alopecia areata
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “d-Cp-Aafg” involves several steps, starting with the preparation of diphenylcyclopropenone. The compound is typically synthesized through a reaction involving benzene and chloroform in the presence of a strong base like sodium hydroxide. The reaction conditions include maintaining a temperature of around 50-60°C and using a solvent such as acetone .
Industrial Production Methods
Industrial production of “this compound” follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
“d-Cp-Aafg” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature
Major Products Formed
The major products formed from these reactions include various derivatives of “this compound” with altered functional groups, which can be used for further chemical modifications and applications .
Wissenschaftliche Forschungsanwendungen
“d-Cp-Aafg” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in studies related to cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects in treating skin conditions and autoimmune disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of “d-Cp-Aafg” involves its interaction with specific molecular targets and pathways. The compound is known to induce contact dermatitis by stimulating the immune system. This involves the activation of white blood cells and the release of inflammatory mediators, which help in redirecting autoimmune attacks away from hair follicles, thereby promoting hair regrowth in conditions like alopecia areata .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylcyclopropenone: A closely related compound used in dermatology.
Diphencyprone: Another derivative with similar applications in treating skin conditions
Uniqueness
“d-Cp-Aafg” stands out due to its enhanced stability and efficacy in inducing immune responses compared to its analogs. Its unique chemical structure allows for more efficient interaction with molecular targets, making it a valuable compound in both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
80229-05-6 |
|---|---|
Molekularformel |
C34H36N9O11P |
Molekulargewicht |
777.7 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-[8-[acetyl(9H-fluoren-2-yl)amino]-2-amino-6-oxo-1H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C34H36N9O11P/c1-16(45)42(19-6-7-21-18(11-19)10-17-4-2-3-5-20(17)21)33-38-29-30(39-32(36)40-31(29)47)43(33)28-12-22(46)25(53-28)15-51-55(49,50)54-23-13-27(52-24(23)14-44)41-9-8-26(35)37-34(41)48/h2-9,11,22-25,27-28,44,46H,10,12-15H2,1H3,(H,49,50)(H2,35,37,48)(H3,36,39,40,47)/t22-,23?,24+,25+,27+,28+/m0/s1 |
InChI-Schlüssel |
GWVYGPHXCWUVKU-OFWHLMCXSA-N |
Isomerische SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)COP(=O)(O)OC7C[C@@H](O[C@@H]7CO)N8C=CC(=NC8=O)N)O)N=C(NC5=O)N |
Kanonische SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4C6CC(C(O6)COP(=O)(O)OC7CC(OC7CO)N8C=CC(=NC8=O)N)O)N=C(NC5=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


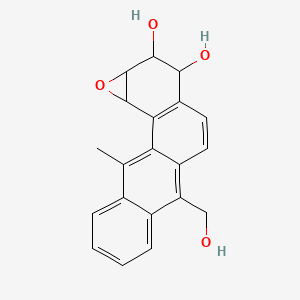
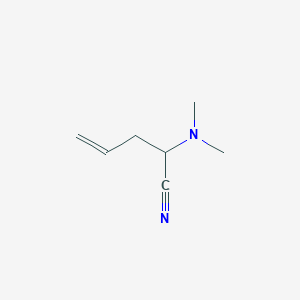
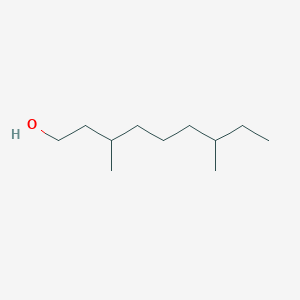
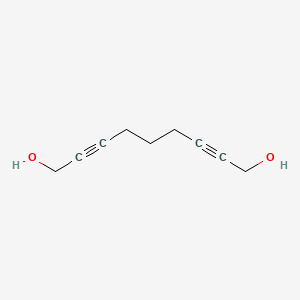
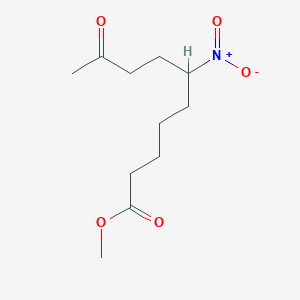
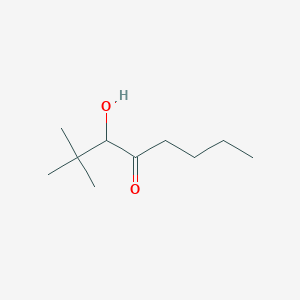
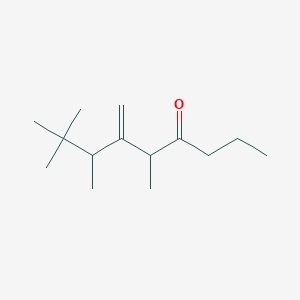
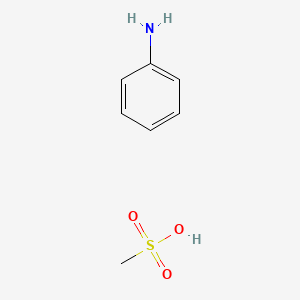
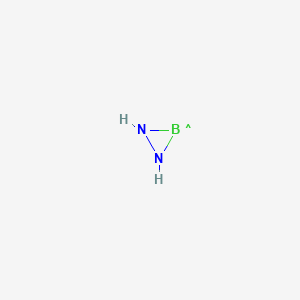
![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)

![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)
